N-[(1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl]aniline
Description
N-[(1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl]aniline is a tertiary amine derivative featuring a tetrahydroisoquinoline scaffold linked via a methylene bridge to an aniline moiety. Its structural flexibility allows for modifications that influence electronic, steric, and supramolecular properties, making it a subject of interest in comparative studies with related analogs.
Properties
IUPAC Name |
N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-2-7-14(8-3-1)18-12-16-15-9-5-4-6-13(15)10-11-17-16/h1-9,16-18H,10-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APODFCDDRZHIBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CNC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl]aniline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride. This reaction generates 3,4-dihydroisoquinoline derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[(1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and dehydrating agents like phosphorus oxychloride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
N-[(1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl]aniline exhibits promising properties for drug development, particularly in targeting neurological disorders. Its structural components suggest interactions with neurotransmitter systems, making it a candidate for neuroprotective agents. Research indicates that derivatives of tetrahydroisoquinoline can modulate dopamine metabolism and exert neuroprotective effects against neurotoxins such as MPTP and rotenone .
Case Studies in Neuropharmacology
- Neuroprotective Properties : Studies have shown that compounds related to tetrahydroisoquinoline can provide neuroprotection in models of neurodegenerative diseases. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline has been noted for its ability to counteract the effects of neurotoxins in rodent models .
- Antidepressant Activity : The compound's interaction with serotonin transporters positions it as a potential candidate for antidepressant therapies .
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis. Its synthesis typically involves cyclization reactions that yield various biologically active compounds. The compound can be synthesized through methods such as reductive amination and palladium-catalyzed reactions .
Synthesis Overview
| Method | Description |
|---|---|
| Reductive Amination | Involves the condensation of an N-acyl derivative of β-phenylethylamine. |
| Palladium-Catalyzed Reactions | Utilizes palladium catalysts to introduce functional groups efficiently. |
Biological Research
The compound has been investigated for its biological activities beyond neuropharmacology. Its antimicrobial properties have been explored against various pathogens, indicating potential applications in infectious disease treatment.
Biological Activities
Mechanism of Action
The mechanism of action of N-[(1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes, leading to the accumulation of specific metabolites that exert therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[(1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl]aniline with three closely related derivatives described in the literature. Key differences lie in substituents, molecular packing, and hydrogen-bonding interactions, which directly affect physicochemical and functional properties.
Structural and Molecular Comparisons
Key Observations :
- Substituent Effects : The addition of a chloro group increases molecular weight and lipophilicity (LogP ~4.07 in ), while an N-methyl group enhances steric bulk and alters hydrogen-bonding capacity .
- Crystal Packing: The 4-chloro-N-methyl derivative crystallizes in a monoclinic system (C2/c) with a dihedral angle of 85.82° between benzene rings, suggesting restricted rotation due to steric and electronic effects .
- Hydrogen Bonding: Intramolecular N–H⋯N bonds stabilize the tetrahydroisoquinoline conformation, while intermolecular C–H⋯C interactions facilitate crystal lattice formation .
Functional and Catalytic Implications
- Catalytic Ligands : The 4-chloro-N-methyl analog has been studied in enantioselective hydrogenation, where the chloro substituent enhances electron-withdrawing effects, improving substrate coordination .
Biological Activity
N-[(1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl]aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a tetrahydroisoquinoline moiety linked to an aniline group. This unique structure allows for diverse interactions with biological targets. The compound is classified under the broader category of 1,2,3,4-tetrahydroisoquinolines (THIQ), known for their wide range of biological activities.
Target Interactions
THIQ compounds are known to interact with various neurotransmitter systems. This compound has shown potential in:
- Neuropharmacology : Interacting with neurotransmitter receptors may lead to neuroprotective effects.
- Antimicrobial Activity : Exhibiting bacteriostatic and bactericidal properties against pathogenic strains.
Biochemical Pathways
Research indicates that THIQ-based compounds can affect multiple biochemical pathways. They may modulate enzyme activities and influence signaling pathways associated with neurodegenerative disorders and infections .
Biological Activity Overview
This compound exhibits several biological activities:
- Neuroprotective Effects : Related compounds have shown promise in protecting neuronal cells from damage.
- Antimicrobial Properties : Effective against various bacterial strains, particularly Gram-negative bacteria.
Case Studies and Experimental Data
A selection of studies highlights the biological activity of this compound and its analogs:
Comparative Analysis with Similar Compounds
The compound can be compared with other THIQ derivatives to understand its unique properties:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1,2,3,4-Tetrahydroisoquinoline | Basic THIQ structure | Exhibits neuroprotective properties; targets monoamine oxidase. |
| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | THIQ with methoxy groups | Enhanced lipophilicity; potential for blood-brain barrier penetration. |
| 2-(2,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)aniline | Complex analog | Potential therapeutic applications due to altered binding affinities. |
Q & A
Q. What are the key considerations for synthesizing N-[(1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl]aniline derivatives?
Synthesis typically involves nucleophilic substitution or reductive amination. For example, analogous compounds are synthesized by reacting chloromethyl-substituted heterocycles with aniline derivatives in ethanol using triethylamine (TEA) as a base . Optimization requires pH control (e.g., Na₂CO₃ for deprotonation) and purification via column chromatography. Yields >90% are achievable with rigorous drying (Na₂SO₄) and recrystallization from ethyl acetate .
Q. How can the purity and structure of synthesized derivatives be validated?
Use a combination of:
- ¹H/¹³C NMR : Confirm substituent integration and coupling constants (e.g., 2.65 ppm for methyl groups, 6.81–7.43 ppm for aromatic protons) .
- X-ray crystallography : Resolve intramolecular hydrogen bonds (e.g., N–H⋯N, 2.907 Å) and dihedral angles (e.g., 85.82° between aromatic rings) .
- Mass spectrometry : Match observed m/z values to theoretical molecular weights (e.g., C₁₆H₁₇ClN₂: 272.77 g/mol) .
Q. What are the critical crystallographic parameters for characterizing this compound?
- Space group : Monoclinic C2/c with unit cell dimensions a = 22.055 Å, b = 6.9269 Å, c = 20.699 Å, β = 119.46° .
- Packing : Molecules align along the b-axis via C–H⋯π interactions (Table 1 in ).
- Displacement parameters : Atomic displacement ellipsoids at 50% probability confirm minimal thermal motion at 100 K .
Advanced Research Questions
Q. How do intramolecular interactions influence the compound’s conformational stability?
The intramolecular N–H⋯N hydrogen bond (2.907 Å) between the tetrahydroisoquinoline N1 and aniline N2 restricts rotational freedom, stabilizing a planar conformation. This bond reduces reactivity at the amine site, which is critical for designing chiral catalysts .
Q. What methodological approaches resolve contradictions in catalytic activity data for metal complexes of this compound?
- Kinetic studies : Compare turnover frequencies (TOF) under varying temperatures and pressures.
- X-ray absorption spectroscopy (XAS) : Probe metal-ligand coordination geometry (e.g., Pd or Ru centers) .
- Theoretical calculations : Density Functional Theory (DFT) models can reconcile discrepancies in enantioselectivity (e.g., 85–95% ee in hydrogenation reactions) .
Q. How can structural modifications enhance enantioselective catalytic performance?
- Substituent effects : Introduce electron-withdrawing groups (e.g., Cl at position 4) to increase Lewis acidity at the metal center .
- Chiral resolution : Separate racemic mixtures via diastereomeric salt formation (e.g., tartrate derivatives) to isolate active enantiomers .
Q. What advanced techniques characterize intermolecular interactions in the solid state?
- Hirshfeld surface analysis : Quantify C–H⋯π (12.3% contribution) and van der Waals interactions .
- DSC/TGA : Determine thermal stability (decomposition >200°C) and phase transitions.
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of sensitive intermediates .
- Crystallography : Use low-temperature (100 K) X-ray diffraction to minimize thermal noise .
- Catalysis : Screen solvents (e.g., THF vs. DCM) to optimize steric and electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
